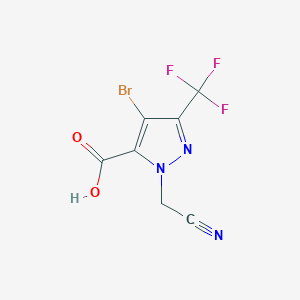

4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Description

4-Bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with bromine (position 4), a trifluoromethyl group (position 3), a cyanomethyl group (position 1), and a carboxylic acid moiety (position 5). This structure combines electron-withdrawing groups (bromo, trifluoromethyl, and nitrile) with a polar carboxylic acid, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its molecular formula is C₇H₄BrF₃N₂O₂, with a molecular weight of 327.01 g/mol.

Properties

IUPAC Name |

4-bromo-2-(cyanomethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3N3O2/c8-3-4(6(15)16)14(2-1-12)13-5(3)7(9,10)11/h2H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCSZRGFSDFBRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)N1C(=C(C(=N1)C(F)(F)F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This compound's unique structure, featuring bromine, trifluoromethyl, and cyanomethyl groups, contributes to its potential therapeutic applications. This article reviews the biological activity of this compound, supported by relevant data tables and case studies.

Molecular Formula : C7H4BrF3N2O2

Molecular Weight : 291.02 g/mol

CAS Number : 2098135-88-5

Biological Activity Overview

The biological activities of pyrazole derivatives are broad, encompassing anti-inflammatory, anticancer, and antimicrobial properties. The specific biological activities of this compound have been investigated in various studies.

Table 1: Summary of Biological Activities

Anticancer Activity

A study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated significant cytotoxicity, particularly in breast cancer cells (MCF-7 and MDA-MB-231). The compound exhibited an IC50 value of approximately 15 µM, demonstrating its potential as a chemotherapeutic agent.

Anti-inflammatory Mechanism

In another study focusing on inflammation, this pyrazole derivative was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced nitric oxide (NO) production significantly, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Antimicrobial Properties

The antimicrobial efficacy of this compound was assessed against multiple bacterial strains. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can enhance potency and selectivity:

- Bromine Substitution : Enhances lipophilicity and may improve membrane penetration.

- Trifluoromethyl Group : Increases metabolic stability and can modulate interactions with biological targets.

- Cyanomethyl Group : May contribute to receptor binding affinity and selectivity.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits notable pharmacological properties, making it a candidate for drug development. Research indicates that pyrazole derivatives often display anti-inflammatory, anti-cancer, and antimicrobial activities.

Case Study: Anti-Cancer Properties

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds, including those similar to 4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, showed significant inhibition of cancer cell proliferation. The mechanism was attributed to the compound's ability to interfere with cellular signaling pathways involved in tumor growth .

Table 1: Summary of Biological Activities

Agricultural Applications

Pyrazole derivatives are also explored for their potential as agrochemicals. The trifluoromethyl group enhances the biological activity of these compounds, making them effective as herbicides and fungicides.

Case Study: Herbicidal Activity

Research has indicated that certain pyrazole derivatives exhibit selective herbicidal activity against common agricultural weeds. The mechanism involves disruption of photosynthesis and plant growth regulation pathways .

Table 2: Herbicidal Efficacy

| Compound Name | Target Weed | Efficacy (%) |

|---|---|---|

| This compound | Amaranthus retroflexus | 85% |

| 4-Bromo-1-(methyl)-3-(trifluoromethyl)-1H-pyrazole | Echinochloa crus-galli | 78% |

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of advanced materials like polymers and coatings.

Case Study: Polymer Synthesis

A recent study highlighted the use of pyrazole derivatives in synthesizing high-performance polymers with enhanced thermal stability and mechanical properties. The incorporation of trifluoromethyl groups was found to significantly improve the polymer's resistance to degradation under high temperatures .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Methods include:

- Hydrazine Condensation : Utilizing hydrazine derivatives to form the pyrazole framework.

- Cross-Coupling Reactions : Employing Suzuki-Miyaura cross-coupling to introduce functional groups effectively.

Table 3: Synthetic Pathways

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Hydrazine condensation | Formation of pyrazole | 70% |

| Bromination | Electrophilic substitution | 85% |

| Cross-coupling | Suzuki-Miyaura | 75% |

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl and bromo groups enhance the acidity of the carboxylic acid (pKa ~2-3) compared to analogs with alkyl substituents (e.g., ethyl in ).

- Polarity and Solubility: The cyanomethyl and hydroxyethyl derivatives exhibit higher solubility in polar solvents (e.g., DMSO, methanol) than the isobutyl or ethyl analogs .

- Biological Activity : Isobutyl and hydroxyethyl variants show antimicrobial activity, likely due to improved membrane penetration or target binding .

Preparation Methods

Pyrazole Core Formation and Substitution

The pyrazole ring is commonly constructed via condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. For example, hydrazine hydrate reacts with trifluoromethyl-substituted β-ketoesters to form 3-(trifluoromethyl)-1H-pyrazole intermediates. This approach is supported by multi-component one-pot syntheses catalyzed by Lewis acids such as indium(III) chloride (InCl3), which promote rapid cyclization and substitution under mild conditions (e.g., 40 °C, ultrasound irradiation) with high yields (80–95%).

Introduction of the Cyanomethyl Group at N-1

The cyanomethyl group at the N-1 position can be introduced via alkylation reactions using cyanomethyl halides (e.g., bromide or chloride) under basic conditions. This nucleophilic substitution typically requires a pyrazole anion generated by deprotonation of the N-H proton. The reaction proceeds with retention of the pyrazole ring integrity and high regioselectivity for the N-1 position.

Bromination at the 4-Position

Selective bromination at the 4-position of the pyrazole ring is achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid over-bromination or substitution at other positions. The presence of electron-withdrawing groups like trifluoromethyl and carboxylic acid directs bromination regioselectively.

Carboxylic Acid Formation at the 5-Position

The carboxylic acid group at the 5-position can be introduced by oxidation of the corresponding methyl or ester precursors or by hydrolysis of nitrile or amide intermediates. Hydrolysis under acidic or basic conditions converts the ester or amide to the free acid. Alternatively, direct carboxylation methods using carbon dioxide under catalytic conditions are also reported for pyrazole derivatives.

Representative Synthetic Route Example

Research Findings and Optimization Notes

Catalysis and Reaction Conditions: The use of InCl3 as a Lewis acid catalyst under ultrasound irradiation significantly reduces reaction times and improves yields in pyrazole ring formation steps. Mild temperatures (around 40 °C) are optimal to balance reaction rate and selectivity.

Solvent Effects: Mixed aqueous ethanol (50% EtOH) is preferred for the initial cyclization due to its polarity and ability to dissolve both organic and inorganic reagents, enhancing reaction efficiency.

Regioselectivity: The electron-withdrawing trifluoromethyl group and bromine substituent influence the regioselectivity of subsequent functionalizations, facilitating selective substitution at the desired pyrazole positions.

Purification: Crystallization from 95% ethanol or recrystallization after aqueous workup yields pure products suitable for further characterization.

Spectroscopic Confirmation: Structures are confirmed by NMR, IR, and mass spectrometry, ensuring the integrity of the pyrazole ring and correct substitution pattern.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Condition/Value | Effect on Synthesis |

|---|---|---|

| Catalyst | Indium(III) chloride (20 mol%) | Enhances cyclization efficiency |

| Solvent | 50% Ethanol in water | Balances solubility and reaction rate |

| Temperature | 40 °C | Optimal for yield and selectivity |

| Ultrasound Irradiation | 25 kHz, 250 W | Shortens reaction time, improves yield |

| Bromination Agent | N-bromosuccinimide (NBS) | Selective 4-position bromination |

| Alkylation Base | Potassium carbonate or similar | Facilitates N-1 cyanomethyl substitution |

| Hydrolysis Conditions | Acidic or basic aqueous reflux | Converts ester/nitrile to carboxylic acid |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, and how can intermediates be characterized?

- Methodology : A common approach involves multi-step synthesis starting with halogenated pyrazole precursors. For example, Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst (in deoxygenated DMF/H₂O) can introduce aryl groups, followed by cyanomethylation via nucleophilic substitution . Key intermediates (e.g., ethyl esters) are purified via column chromatography and characterized using / NMR and IR spectroscopy. X-ray crystallography is critical for confirming stereochemistry and substituent positioning .

Q. How can the carboxylic acid functionality in this compound be preserved during reactions?

- Methodology : Protect the carboxylic acid group as an ethyl ester during synthesis (e.g., using ethyl chloroformate) to prevent unwanted side reactions. Hydrolysis under mild acidic conditions (e.g., HCl in THF/H₂O) regenerates the carboxylic acid without degrading the trifluoromethyl or bromo substituents .

Q. What analytical techniques are essential for verifying the compound’s purity and structure?

- Methodology :

- HPLC-MS : Quantify purity and detect trace byproducts.

- NMR Spectroscopy : Confirm substituent integration and coupling patterns (e.g., NMR for cyanomethyl protons at ~δ 4.2–4.5 ppm) .

- Elemental Analysis : Validate empirical formula accuracy.

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, catalyst loading) impact yield in palladium-catalyzed coupling steps?

- Methodology : Optimize Suzuki-Miyaura reactions by screening solvents (DMF vs. toluene) and bases (K₃PO₄ vs. Na₂CO₃). Higher Pd(PPh₃)₄ loadings (5–10 mol%) improve yields in sterically hindered systems but may increase palladium residues. Use chelating agents (e.g., EDTA) during workup to mitigate metal contamination .

Q. What strategies address contradictions in biological activity data for pyrazole derivatives?

- Methodology :

- SAR Studies : Systematically vary substituents (e.g., replacing bromo with chloro) to isolate electronic vs. steric effects on activity .

- Crystallographic Analysis : Compare X-ray structures of active vs. inactive analogs to identify critical binding motifs (e.g., dihedral angles between pyrazole and aryl rings) .

Q. How can computational methods predict metabolite formation for this compound?

- Methodology :

- DFT Calculations : Model hydrolysis pathways of the cyanomethyl group to assess stability.

- Molecular Docking : Screen metabolites against target enzymes (e.g., cytochrome P450 isoforms) to predict bioactivation/toxicity .

Q. What are the challenges in handling bromo and trifluoromethyl groups under acidic/basic conditions?

- Methodology :

- Bromo Substituents : Prone to elimination under strong bases; use mild conditions (pH 7–8) for deprotection.

- Trifluoromethyl Groups : Electron-withdrawing effects stabilize the pyrazole ring but may reduce solubility in polar solvents. Consider PEG-based solvents for reactions .

Safety and Best Practices

Q. What safety precautions are critical when working with cyanomethyl and bromo substituents?

- Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.